N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE
Description
This compound is a stereospecific acetamide derivative featuring a tetrahydrofuran (THF) core substituted with hydroxyl, oxo, and dihydroxyethyl groups. Its stereochemistry is defined as (3S,4R,5S) for the THF ring and (R)-configuration for the dihydroxyethyl side chain. The acetamide moiety may enhance solubility or modulate binding affinity compared to non-acylated analogs .
Properties
IUPAC Name |
N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPKUOOYNIILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(OC1=O)C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28876-37-1, 5469-77-2 | |
| Record name | NSC297283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Carbohydrate-Based Synthesis
Carbohydrates serve as ideal chiral precursors due to inherent stereochemical complexity. D-Mannose or D-glucose derivatives are commonly employed:
Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups.
Step 2 : Selective oxidation of the C2 hydroxyl to a ketone using Dess-Martin periodinane (yield: 78–85%).
Step 3 : Introduction of the 1,2-dihydroxyethyl side chain via Grignard addition to the ketone, followed by dihydroxylation with OsO₄ (stereoselectivity: >90% ee).
Step 4 : Acetamide installation via nucleophilic acyl substitution using acetyl chloride in anhydrous THF (yield: 65–72%).
Table 1 : Optimization of Carbohydrate Route
| Step | Reagent | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|
| 1 | TBSCl, imidazole | 0°C | 95% | N/A |
| 2 | Dess-Martin periodinane | RT | 83% | N/A |
| 3 | OsO₄, NMO | 0°C | 68% | 92% ee |
| 4 | AcCl, THF | -20°C | 70% | N/A |
Chiral Pool Synthesis from D-Mannitol
D-Mannitol’s C2 symmetry simplifies access to the 1,2-dihydroxyethyl fragment:
Step 1 : Selective cleavage of D-mannitol with periodic acid to yield two aldehyde groups.
Step 2 : Reductive amination with ammonium acetate and NaBH₃CN to form a primary amine intermediate.
Step 3 : Cyclization via Mitsunobu reaction using DIAD and PPh₃ to form the tetrahydrofuran ring (yield: 55–60%).
Step 4 : Acetylation under Schotten-Baumann conditions (acetic anhydride, NaOH) to install the acetamide group.
Key Advantage : High stereoretention (>95%) due to substrate-controlled cyclization.
Enzymatic Synthesis
Biocatalytic methods leverage enzymes for stereospecific transformations:
-
Lipase-Catalyzed Acetylation : Candida antarctica lipase B (CAL-B) selectively acetylates the C3 amine in aqueous buffer (pH 7.0, 37°C, yield: 88%).
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Ketoreductase for 2-Oxo Group : NADPH-dependent ketoreductases reduce a diketone precursor to the 2-oxo-tetrahydrofuran with >99% ee.
Table 2 : Enzymatic vs. Chemical Acetylation
| Parameter | Enzymatic (CAL-B) | Chemical (AcCl) |
|---|---|---|
| Yield | 88% | 70% |
| Stereoselectivity | >99% ee | Racemic |
| Reaction Time | 24 h | 2 h |
Purification and Characterization
Crystallization Techniques
The compound’s polar nature necessitates mixed-solvent systems for crystallization:
Analytical Validation
-
NMR : NMR (500 MHz, D₂O): δ 4.35 (dd, J = 8.5 Hz, 1H, H-5), 3.89 (m, 2H, dihydroxyethyl), 2.05 (s, 3H, CH₃CO).
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HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time: 12.3 min (purity: 98.5%).
Industrial-Scale Considerations
-
Cost Efficiency : Enzymatic routes reduce reliance on expensive chiral auxiliaries but require specialized equipment.
-
Safety : OsO₄ in dihydroxylation necessitates stringent containment, favoring enzymatic alternatives.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.
Medicine: Researchers investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized biological activities of the target compound with related molecules:
Key Observations:
- Stereochemical Specificity : The target compound’s (3S,4R,5S) configuration and (R)-dihydroxyethyl group distinguish it from analogs like Standard-EB-47 (1A), which features a purine-piperazine scaffold. This stereochemistry may enhance selectivity for carbohydrate-binding enzymes .
- Functional Group Diversity: Unlike thiophene- or thienothiopyran-based compounds (e.g., derivatives), the target’s THF core and hydroxyl/oxo groups mimic sugar moieties, suggesting applications in glycosidase inhibition or antiviral therapy .
- Solubility and Bioavailability: The dihydroxyethyl and hydroxyl groups likely improve water solubility compared to lipophilic analogs like thienothiopyran derivatives, which rely on sulfonamide or ester groups for membrane permeability .
Biological Activity
N-((3S,4R,5S)-5-((R)-1,2-DIHYDROXYETHYL)-4-HYDROXY-2-OXOTETRAHYDROFURAN-3-YL)ACETAMIDE is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₆H₁₀N₁O₆
- Molecular Weight : 178.14 g/mol
- CAS Number : 1668-08-2
- Structure : The compound features a tetrahydrofuran ring with hydroxyl and acetamide functional groups that contribute to its biological activity.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydrofuran have been shown to inhibit bacterial growth through interference with cell wall synthesis and other metabolic pathways.
Antioxidant Properties
Studies suggest that the presence of hydroxyl groups in the structure enhances antioxidant activity by neutralizing free radicals. This activity is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Preliminary studies have shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like glycosyltransferases or kinases, which are vital in various biochemical processes.
Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| N-Acetyl Derivative | E. coli | 15 |
| N-Acetyl Derivative | S. aureus | 20 |
Study 2: Antioxidant Activity Assessment
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound exhibits significant scavenging activity compared to standard antioxidants like ascorbic acid.
| Sample | IC50 Value (µg/mL) |
|---|---|
| N-Acetyl Derivative | 45 |
| Ascorbic Acid | 30 |
Study 3: Enzyme Inhibition Analysis
Research on enzyme inhibition revealed that the compound effectively inhibits certain kinases involved in cancer cell proliferation. This suggests potential applications in cancer therapy.
Q & A
Basic: What established synthetic routes are used for this compound, and what reaction conditions critically influence yield and stereochemistry?
Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization of substituted amines with cyanoacetates or coupling of acetylated intermediates with hydroxylated tetrahydrofuran precursors. Key conditions include:
- Solvent selection (e.g., DMF for nucleophilic substitutions, THF for Grignard reactions) .
- Temperature control (e.g., -78°C for cryogenic reactions to preserve stereochemistry) .
- Catalysts and bases (e.g., K₂CO₃ for deprotonation, MgBr₂ for alkylation) .
Purification via column chromatography or recrystallization ensures enantiomeric purity.
Advanced: How can computational modeling optimize stereochemical outcomes during synthesis?
Methodological Answer:
Density Functional Theory (DFT) predicts transition-state energies to identify pathways favoring desired stereoisomers. Molecular docking simulations assess steric hindrance in intermediates. For example:
- Conformational analysis of the tetrahydrofuran ring to evaluate strain .
- Hybrid approaches validate computational predictions with experimental NMR or X-ray crystallography .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (±5 ppm accuracy) .
Advanced: How do 2D NMR techniques resolve stereochemical ambiguities?
Methodological Answer:
- NOESY/ROESY : Detects spatial proximity between protons to assign relative configurations (e.g., dihydroxyethyl substituent orientation) .
- HSQC/HMBC : Correlates ¹H-¹³C coupling to map connectivity in crowded regions (e.g., tetrahydrofuran ring substituents) .
Basic: What biological targets are associated with structurally similar acetamides?
Methodological Answer:
Related compounds show activity against:
- Enzymes : Kinases, hydrolases (studied via fluorescence polarization assays) .
- Receptors : GPCRs (evaluated using radioligand binding assays) .
- Antimicrobial targets : Bacterial cell walls (assessed via MIC determinations) .
Advanced: How to design SAR studies for the dihydroxyethyl and tetrahydrofuran moieties?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace dihydroxyethyl with methyl groups) and test bioactivity .
- Computational SAR : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity .
- Mutagenesis studies : Probe target binding pockets to identify critical interactions .
Basic: How to ensure high enantiomeric excess during synthesis?
Methodological Answer:
- Chiral auxiliaries : Temporarily fix stereocenters (e.g., Evans oxazolidinones) .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .
- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric ratios .
Advanced: What methodologies assess metabolic stability in vitro/in vivo?
Methodological Answer:
- In vitro : Liver microsomal assays (e.g., CYP450 stability via LC-MS quantification) .
- In vivo : Radiolabeled compound tracking in model organisms (e.g., mice) with tissue distribution analysis .
- Metabolite ID : High-resolution MS/MS fragments unknown metabolites .
Basic: How to resolve discrepancies in reported bioactivity data?
Methodological Answer:
- Standardize assays : Use positive controls (e.g., known enzyme inhibitors) .
- Replicate studies : Independent validation across labs with shared protocols .
- Data normalization : Adjust for variables like cell line viability or solvent effects .
Advanced: Strategies for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer (e.g., Omura-Sharma-Swern oxidation) .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent ratio, residence time) .
- In-line analytics : Real-time UV/IR monitoring ensures consistent quality .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
